REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][O:13][C:14]1[N:19]=[CH:18][C:17]([NH:20][C:21]2[N:30]=[CH:29][CH:28]=[CH:27][C:22]=2[C:23](OC)=[O:24])=[CH:16][CH:15]=1.[OH-].[Na+]>C(OCC)(=O)C>[CH3:12][O:13][C:14]1[N:19]=[CH:18][C:17]([NH:20][C:21]2[C:22]([CH2:23][OH:24])=[CH:27][CH:28]=[CH:29][N:30]=2)=[CH:16][CH:15]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
methyl 2-(6-methoxy-3-pyridinyl)aminonicotinate
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)NC1=C(C(=O)OC)C=CC=N1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
FILTRATION
|
Details
|
Insoluble materials were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)NC1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |